molecular formula C11H12N2O3 B13932624 (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol

(2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol

Cat. No.: B13932624
M. Wt: 220.22 g/mol
InChI Key: LBGITLAMKQHLHE-UHFFFAOYSA-N
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Description

(2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol: is an organic compound that features a unique structure combining an oxadiazole ring with a methoxymethyl group and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol typically involves the formation of the oxadiazole ring followed by the introduction of the methoxymethyl group and the phenylmethanol moiety. The specific synthetic routes and reaction conditions can vary, but common methods include cyclization reactions and nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective raw materials. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.

Biology: In biological research, (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxymethyl group contribute to its binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
  • 2-Methyl-quinazolines
  • Substituted naphthyridinone compounds

Comparison: Compared to similar compounds, (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol exhibits unique properties due to the presence of the oxadiazole ring and methoxymethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]methanol

InChI

InChI=1S/C11H12N2O3/c1-15-7-10-12-11(16-13-10)9-5-3-2-4-8(9)6-14/h2-5,14H,6-7H2,1H3

InChI Key

LBGITLAMKQHLHE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC(=N1)C2=CC=CC=C2CO

Origin of Product

United States

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